molecular formula C16H19N5O8 B8195009 bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate

bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate

Cat. No. B8195009
M. Wt: 409.35 g/mol
InChI Key: MNPZSRMJAHHUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate is a useful research compound. Its molecular formula is C16H19N5O8 and its molecular weight is 409.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Alkylation : Trans-2,5-bis(methoxymethyl)- and trans-2,5-bis(methoxymethoxymethyl)pyrrolidines, which are structurally related to the compound , have been demonstrated to be excellent chiral auxiliaries for asymmetric alkylation of carboxyamide enolates. These compounds provide good chemical yield and high stereoselectivity (Yasuhiro Kawanami et al., 1984).

  • Electropolymerization : The low oxidation potential of 1,4-bis(pyrrol-2-yl)benzene, a similar compound, allows for electropolymerization with easily oxidized electrolytes. This results in a highly electroactive polymer with low oxidation potential, useful in electronic applications (F. Larmat et al., 1996).

  • Antibacterial Properties : Compounds like 1,5-bis[(3-aryl)-1,2,4-TRIAZOLO[3,4-B]-[1,3,4]THIADIAZOLE-6-YL] pentanes have shown promising antibacterial properties against various bacteria, which suggests potential applications in the development of new antibacterial agents (De-jiang Li & Heqing Fu, 2007).

  • Electronic Devices : Poly[bis(pyrrol-2-yl)arylenes], related in structure to bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate, show stable electrical conductivity and low oxidation potentials. These properties make them suitable for use in electronic devices (G. Sotzing et al., 1996).

  • Cancer Research : The bis-Wittig reagent 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride enables the efficient preparation of certain intermediates in the synthesis of novel cancer treatments (M. Stivanello et al., 2002).

  • Electrochromic Applications : Novel carbazole-containing copolymers with thiophene, 3,4-ethylenedioxythiophene, and pyrrole demonstrate promising electrochromic properties, offering potential for applications in displays and electronics (A. Aydın & I. Kaya, 2013).

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O8/c17-19-18-9-10(1-7-15(26)28-20-11(22)3-4-12(20)23)2-8-16(27)29-21-13(24)5-6-14(21)25/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPZSRMJAHHUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(CCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis(2,5-Dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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